Cas no 57469-91-7 (1-(4-Bromophenyl)-2-methylpropan-2-ol)
1-(4-Bromophenyl)-2-methylpropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)-2-methylpropan-2-ol
- 1-(4-bromophenyl)-2-methyl-2-propanol
- 1-(4-bromophenyl)-2-methyl-propan-2-ol
- 1-(4-bromo-phenyl)-2-methyl-propan-2-ol
- 1-(4-Brom-phenyl)-2-methyl-propan-2-ol
- 1-bromo-4-[2-hydroxy-2-(methyl)propyl]benzene
- AC1L7UMZ
- AC1Q1NOA
- CTK1H3891
- NSC245165
- SureCN1737226
- CS-0529521
- MFCD12153131
- DA-31056
- Z513707720
- 57469-91-7
- AKOS010014240
- DTXSID80966433
- NSC-245165
- 5207-61-4
- EN300-66441
- AT24485
- GXRFHTZJNUGYSI-UHFFFAOYSA-N
- SCHEMBL1737226
- 1-(4-Bromophenyl)-2-methylpropan-2-ol
-
- Inchi: 1S/C10H13BrO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3
- InChI Key: GXRFHTZJNUGYSI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC(C)(C)O
Computed Properties
- Exact Mass: 228.01499
- Monoisotopic Mass: 228.01498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
- LogP: 2.76250
1-(4-Bromophenyl)-2-methylpropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804473-25mg |
1-(4-Bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 25mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B804473-50mg |
1-(4-Bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 50mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B804473-250mg |
1-(4-Bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 250mg |
$ 365.00 | 2022-06-01 | ||
| Enamine | EN300-66441-0.05g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 0.05g |
$91.0 | 2025-03-21 | |
| Enamine | EN300-66441-0.1g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 0.1g |
$135.0 | 2025-03-21 | |
| Enamine | EN300-66441-0.25g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 0.25g |
$194.0 | 2025-03-21 | |
| Enamine | EN300-66441-0.5g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 0.5g |
$306.0 | 2025-03-21 | |
| Enamine | EN300-66441-1.0g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 1.0g |
$392.0 | 2025-03-21 | |
| Enamine | EN300-66441-2.5g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 2.5g |
$658.0 | 2025-03-21 | |
| Enamine | EN300-66441-5.0g |
1-(4-bromophenyl)-2-methylpropan-2-ol |
57469-91-7 | 95.0% | 5.0g |
$1104.0 | 2025-03-21 |
1-(4-Bromophenyl)-2-methylpropan-2-ol Suppliers
1-(4-Bromophenyl)-2-methylpropan-2-ol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-(4-Bromophenyl)-2-methylpropan-2-ol
Comprehensive Guide to 1-(4-Bromophenyl)-2-methylpropan-2-ol (CAS No. 57469-91-7): Properties, Applications, and Industry Insights
1-(4-Bromophenyl)-2-methylpropan-2-ol (CAS No. 57469-91-7) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This brominated aromatic alcohol serves as a versatile intermediate in synthetic chemistry, particularly in the development of small-molecule drugs and functional materials. With the increasing demand for halogenated building blocks in medicinal chemistry, this compound has emerged as a valuable tool for researchers exploring structure-activity relationships (SAR) and molecular design.
The molecular structure of 1-(4-Bromophenyl)-2-methylpropan-2-ol combines a para-bromophenyl moiety with a tertiary alcohol group, offering dual reactivity for further derivatization. This characteristic makes it particularly useful in cross-coupling reactions, a hot topic in modern organic synthesis. Recent studies highlight its potential in palladium-catalyzed transformations, which align with the growing interest in sustainable catalysis and atom-efficient synthesis methods. The compound's lipophilicity and steric profile also make it relevant for drug discovery programs targeting CNS-active compounds.
From a technical perspective, 57469-91-7 demonstrates excellent stability under standard storage conditions, a feature frequently searched by laboratory professionals. Its crystalline form and moderate solubility in common organic solvents (DMSO, ethanol, dichloromethane) facilitate handling in various organic transformations. Analytical data shows characteristic signals in NMR spectroscopy (particularly 1H NMR and 13C NMR), which are crucial for quality control and reaction monitoring—key concerns for chemists working with high-value intermediates.
The applications of 1-(4-Bromophenyl)-2-methylpropan-2-ol extend to material science, where its aromatic bromine functionality enables incorporation into π-conjugated systems. This aligns with current research trends in organic electronics and photovoltaic materials. Industry reports suggest growing utilization in liquid crystal formulations and polymer modifiers, addressing the market demand for specialty chemicals with tailored properties.
Quality specifications for CAS 57469-91-7 typically include ≥98% purity by HPLC analysis, with strict control of heavy metal content and residual solvents—parameters highly valued in GMP-compliant synthesis. The compound's safety profile and handling guidelines are frequently searched topics, reflecting the pharmaceutical industry's emphasis on process safety and regulatory compliance.
Emerging research directions for this brominated intermediate include its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development—two cutting-edge areas in drug discovery. The compound's structural modularity allows for diverse scaffold hopping strategies, a technique gaining popularity in medicinal chemistry optimization programs.
For synthetic chemists, the scale-up potential of 1-(4-Bromophenyl)-2-methylpropan-2-ol preparations is a practical consideration. Recent process chemistry publications discuss optimized routes using green chemistry principles, responding to industry demands for cost-effective synthesis and environmentally benign methodologies. These developments position 57469-91-7 as a sustainable choice for industrial-scale applications.
The global market for halogenated pharmaceutical intermediates like 1-(4-Bromophenyl)-2-methylpropan-2-ol shows steady growth, driven by expanding contract research and generic drug sectors. Analytical techniques for characterizing this compound—including LC-MS, GC-MS, and elemental analysis—remain perennially relevant topics in scientific literature and patent applications.
In conclusion, CAS 57469-91-7 represents a multifaceted chemical building block with expanding utility across life sciences and advanced materials. Its balanced combination of reactivity and stability, coupled with emerging applications in targeted drug delivery systems, ensures its continued importance in contemporary chemical research and development.
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